molecular formula C13H17NO2S B14616842 Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl- CAS No. 57981-18-7

Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl-

Cat. No.: B14616842
CAS No.: 57981-18-7
M. Wt: 251.35 g/mol
InChI Key: UIXHIGQCEVVUAA-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl- is a chemical compound with the molecular formula C13H17NO2S. It is a derivative of benzenesulfonamide, characterized by the presence of a cyclohexenyl group and a methyl group attached to the nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl- typically involves the reaction of benzenesulfonyl chloride with 2-cyclohexen-1-amine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl- involves the inhibition of specific enzymes, such as carbonic anhydrase. By binding to the active site of the enzyme, the compound prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. This inhibition can result in various biological effects, including the suppression of tumor growth and bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: The parent compound, lacking the cyclohexenyl and methyl groups.

    N-ethyl-4-methylbenzenesulfonamide: Similar structure but with an ethyl group instead of the cyclohexenyl group.

    4-methyl-N-pyridin-3-yl-benzenesulfonamide: Contains a pyridinyl group instead of the cyclohexenyl group.

Uniqueness

Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexenyl group enhances its ability to interact with certain enzymes, making it a potent inhibitor. Additionally, the methyl group contributes to its stability and reactivity in various chemical reactions .

Properties

CAS No.

57981-18-7

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

N-cyclohex-2-en-1-yl-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H17NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h3,5,7-10,12,14H,2,4,6H2,1H3

InChI Key

UIXHIGQCEVVUAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCC=C2

Origin of Product

United States

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